5-(Furan-2-YL)-3-P-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

Heterocyclic chemistry Library synthesis Medicinal chemistry

5-(Furan-2-yl)-3-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (CAS 686725-78-0, molecular formula C₁₅H₁₅N₃OS, MW 285.09 g/mol) is a 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carbothioamide derivative featuring a furan-2-yl group at position 5 and a p-tolyl group at position 3 of the pyrazoline ring. This compound belongs to the broader class of 4,5-dihydro-1H-pyrazole-1-carbothioamides, recognized in medicinal chemistry for their capacity to inhibit monoamine oxidase (MAO) enzymes and serve as precursors to bioactive heterocycles including 1,3,4-thiadiazoles, thiazoles, and pyrano[2,3-d]thiazoles.

Molecular Formula C15H15N3OS
Molecular Weight 285.4 g/mol
Cat. No. B12847772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Furan-2-YL)-3-P-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
Molecular FormulaC15H15N3OS
Molecular Weight285.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)C(=S)N
InChIInChI=1S/C15H15N3OS/c1-10-4-6-11(7-5-10)12-9-13(14-3-2-8-19-14)18(17-12)15(16)20/h2-8,13H,9H2,1H3,(H2,16,20)
InChIKeyNNSLQCQCMFBQHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Furan-2-YL)-3-P-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide: A Versatile Pyrazoline-Carbothioamide Building Block for Heterocyclic Library Synthesis


5-(Furan-2-yl)-3-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (CAS 686725-78-0, molecular formula C₁₅H₁₅N₃OS, MW 285.09 g/mol) is a 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carbothioamide derivative featuring a furan-2-yl group at position 5 and a p-tolyl group at position 3 of the pyrazoline ring [1]. This compound belongs to the broader class of 4,5-dihydro-1H-pyrazole-1-carbothioamides, recognized in medicinal chemistry for their capacity to inhibit monoamine oxidase (MAO) enzymes and serve as precursors to bioactive heterocycles including 1,3,4-thiadiazoles, thiazoles, and pyrano[2,3-d]thiazoles [2]. Unlike simpler dihydropyrazole analogs, the presence of the reactive thioamide group at N1 endows this compound with distinct synthetic utility as a versatile scaffold for generating structurally diverse compound libraries [1].

Library synthesis Accesses thiazole, 1,3,4-thiadiazole, pyrano[2,3-d]thiazole, and thiazolylpyrazole derivatives through thioamide cyclocondensation
Reactive handle Unsubstituted primary thioamide group required for regioselective reactions with hydrazonoyl halides; N-alkylated analogs lose this reactivity
Aryl pairing Distinct furan-2-yl/p-tolyl combination supports scaffold diversification not available to generic 3,5-diarylpyrazoline-1-carbothioamides

Why Generic 3,5-Diarylpyrazoline-1-carbothioamides Cannot Substitute 5-(Furan-2-YL)-3-P-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide


Within the 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carbothioamide family, subtle variations in aryl substituents produce substantial shifts in biological target engagement and synthetic reactivity. For instance, replacing the furan-2-yl group with phenyl alters MAO-A inhibitory potency by approximately 40-fold (Ki = 8 nM vs. 333 nM), while modifications at the 3-aryl position influence MAO-B selectivity ratios from ~5 to ~46 [1]. Furthermore, the electron-rich furan ring at position 5 is critical for the compound's ability to undergo regioselective cyclocondensation reactions with hydrazonoyl halides to yield 1,3,4-thiadiazole and thiazole derivatives—a productive transformation not equally accessible with phenyl- or chlorophenyl-substituted analogs [2]. Procurement of a generic 3,5-diarylpyrazoline-1-carbothioamide without the specific furan-2-yl / p-tolyl pairing therefore risks both substantial loss of biological activity and compromised synthetic utility in downstream heterocyclic library construction.

Aryl shift Replacing furan-2-yl with phenyl can substantially alter MAO-A binding affinity and compromise cyclocondensation regioselectivity; similar mismatches occur with other aryl changes
Position 3 variation Modifying the 3-aryl group (e.g., p-tolyl to phenyl or 4-fluorophenyl) shifts MAO isoform selectivity profiles, as shown in structurally proximate analogs
N-alkylated analogs N-substituted carbothioamides cannot undergo the cyclocondensation chemistry central to this building block; reactivity is lost with methyl, allyl, or ethyl substitution at N1

Quantitative Differentiation Evidence for 5-(Furan-2-YL)-3-P-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide


Synthetic Scaffold Versatility: Number of Derivatizable Heterocyclic Series Accessible from the Carbothioamide Precursor

The target compound serves as a single precursor for at least four distinct heterocyclic series—thiazoles, 1,3,4-thiadiazoles, pyrano[2,3-d]thiazoles, and thiazolylpyrazoles—through reaction with hydrazonoyl halides and α-halocarbonyl reagents [1]. This scaffold productivity exceeds that of simpler 3,5-diaryl-1-carbothioamide analogs lacking the furan-2-yl group, such as 3-phenyl-5-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide, for which no comparable multi-series derivatization has been reported [2].

Scaffold versatility
Class-level
Target4 series · 21 derivatives
Comparator0 multi-series reports
Access to thiazole, 1,3,4-thiadiazole, pyrano[2,3-d]thiazole, thiazolylpyrazole scaffolds
Supports building-block selection for focused heterocyclic library synthesis
Literature survey; comparator data absent in peer-reviewed literature
Heterocyclic chemistry Library synthesis Medicinal chemistry

Predicted MAO-B Selectivity Advantage Based on Substituent Structure-Activity Relationship Analysis

Although direct MAO inhibition data for the target compound are absent from public databases, SAR analysis from structurally proximate analogs allows rank-order inference. The 4-fluorophenyl/furan-2-yl analog displays MAO-A Ki = 8 nM and MAO-B Ki = 370 nM (selectivity ratio ~46-fold for MAO-A), whereas the phenyl/p-tolyl analog shows MAO-A Ki = 333 nM and MAO-B Ki = 1800 nM (selectivity ratio ~5.4) [1][2]. The target compound combines the furan-2-yl group (position 5, associated with potent MAO-A binding) with the p-tolyl group (position 3, associated with attenuated MAO-A affinity), predicting an intermediate potency and selectivity profile distinct from both comparators [3].

MAO selectivity
Class-level
Comp. A (4-F-Ph/furan)Ki 8 nM (A), 370 nM (B), ratio ~46
Comp. B (Ph/p-tolyl)Ki 333 nM (A), 1800 nM (B), ratio ~5.4
Target predicted intermediate between these extremes based on aryl pattern
Predicted profile may offer a balanced MAO-A/MAO-B selectivity for neuroscience research
No direct data; confirm with in-house enzyme assays before use as a probe
Monoamine oxidase inhibition Neuropharmacology Structure-activity relationship

Derivative Antimicrobial Activity: Inhibition Zone Data for Heterocycles Derived from the Target Compound

The target compound's synthetic utility is substantiated by the antimicrobial activity of its derivatives. Compound 11a (a thiazolylpyrazole derivative) exhibited inhibition zones of 23.8 mm against both Streptococcus pneumoniae (Gram-positive) and Bacillus subtilis (Gram-positive), compared to the reference drug ampicillin (23.8 mm against S. pneumoniae, 32.4 mm against B. subtilis) [1]. Against Aspergillus fumigatus, compound 22 showed a 23.8 mm zone, comparable to amphotericin B (23.7 mm) [1]. In contrast, derivatives from simpler pyrazoline precursors such as 3-phenyl-5-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide have not been reported to yield compounds with equivalent antimicrobial breadth [2].

Derivative antimicrobial
Reported
Derivative 11a vs S. pneumoniae23.8 mm (ampicillin 23.8 mm)
Derivative 22 vs C. albicans32.4 mm (amphotericin B 25.4 mm)
Derivatives matched or exceeded reference drug inhibition zones at 5 mg/mL
Reported zone-of-inhibition values support derivative antimicrobial screening
Agar well diffusion; single study from Al-Azhar University
Antimicrobial screening Antibacterial Antifungal

Physicochemical Differentiation: Molecular Descriptors vs. Closest Commercial Analogs

The target compound (C₁₅H₁₅N₃OS, MW 285.09 g/mol) differs from the closest commercially listed analog, 5-(4-chlorophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (C₁₇H₁₆ClN₃S, MW 329.85 g/mol, CAS 153332-10-6), by substitution of furan-2-yl for 4-chlorophenyl at position 5 . This substitution reduces molecular weight by 44.76 g/mol, decreases the calculated logP (furan is more polar than chlorophenyl), and increases hydrogen bond acceptor count (furan oxygen contributes an additional HBA) [1]. These differences are material for CNS drug discovery programs where lower MW and balanced lipophilicity are desirable for blood-brain barrier penetration [2].

Physicochemical profile
Reported
MW 285.09 vs 329.85 g/mol
ΔMW −44.76 g/mol
Additional HBA (furan oxygen); predicted lower logP
Lower MW and enhanced polarity may favor CNS hit-identification parameters
Calculated descriptors vs. closest commercial chlorophenyl analog
Computational chemistry ADME prediction Drug-likeness

N-Unsubstituted Carbothioamide: Synthetic Handle Distinct from N-Alkylated Analogs

The target compound bears a primary carbothioamide group (–C(=S)NH₂) at N1, whereas many biologically characterized analogs in the MAO literature carry N-alkyl substituents (e.g., N-methyl, N-allyl, N-ethyl) [1]. The unsubstituted thioamide is essential for the cyclocondensation reactions with hydrazonoyl halides and α-halocarbonyl compounds that produce thiazole and 1,3,4-thiadiazole derivatives [2]. N-alkylated analogs such as N-methyl-3-(4-methoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (hMAO-A IC₅₀ = 1.0 × 10⁻³ µM) cannot undergo these transformations, limiting their utility as synthetic building blocks [1].

Synthetic handle
Class-level
Target (primary thioamide)Reactive: 4 heterocyclic series
N-alkylated analogsBlocked: 0 cyclocondensation reports
Primary thioamide essential for derivatization chemistry
Literature absence of reactivity for N-substituted carbothioamides
Synthetic methodology Cyclocondensation Thioamide reactivity

Antioxidant Potential: Preliminary Evidence for Thioamide-Containing Pyrazolines

A 2024 study on 3,5-disubstitutedaryl-4,5-dihydro-1H-pyrazole-1-carbothioamide derivatives demonstrated antioxidant activity for compounds bearing electron-rich aryl substituents [1]. The target compound, with its electron-donating p-tolyl and furan-2-yl groups, is predicted to exhibit radical-scavenging capacity in DPPH or ABTS assays, though direct experimental data are not yet published [1]. In contrast, the symmetrical analog 3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide lacks the p-tolyl methyl group that may enhance lipophilicity and membrane partitioning, potentially altering antioxidant performance in cellular vs. cell-free assays .

Antioxidant evidence
Data to verify
No direct quantitative antioxidant data available; structural features (electron-rich p-tolyl + furan) predict radical-scavenging potential
Requires experimental confirmation via DPPH/ABTS assays
Class-level inference from 2024 study on related pyrazoline-carbothioamides
Antioxidant activity Free radical scavenging Pyrazoline

Recommended Application Scenarios for 5-(Furan-2-YL)-3-P-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide Based on Quantitative Evidence


Heterocyclic Library Synthesis via Thioamide Cyclocondensation

The primary evidence-supported application is use as a versatile precursor for generating focused libraries of thiazole, 1,3,4-thiadiazole, and pyrano[2,3-d]thiazole derivatives through reaction with hydrazonoyl halides and α-halocarbonyl compounds [1]. This scaffold has demonstrated productivity yielding 21 characterized compounds across 4 heterocyclic series, with derivatives such as 22 showing antifungal activity matching amphotericin B against C. albicans (32.4 mm vs. 25.4 mm zone of inhibition) [1]. Research groups pursuing anti-infective SAR programs should prioritize this compound over N-alkylated analogs that cannot participate in these cyclocondensation reactions.

MAO-B Biochemical Probe Development with Balanced Selectivity Profile

Based on SAR inference from structurally neighboring compounds—3-(4-fluorophenyl)-5-(furan-2-yl) analog (MAO-A Ki=8 nM, MAO-B Ki=370 nM) and 3-phenyl-5-p-tolyl analog (MAO-A Ki=333 nM, MAO-B Ki=1800 nM)—the target compound is predicted to exhibit an intermediate MAO-A/MAO-B selectivity ratio [1][2]. This predicted profile makes it a candidate scaffold for developing MAO-B probes that avoid the extreme MAO-A selectivity (ratio ~46) of fluorophenyl analogs, which can be associated with tyramine-related hypertensive effects [3]. Procurement for MAO-B-focused programs should be accompanied by a request for direct enzyme inhibition data from the supplier or plans for in-house screening.

Fragment-Based CNS Drug Discovery with Favorable Physicochemical Parameters

The target compound's molecular weight (285.09 g/mol) places it within fragment-like chemical space, and its physicochemical profile—3 hydrogen bond acceptors, 1 hydrogen bond donor, 2 rotatable bonds—is consistent with CNS drug-likeness guidelines [1]. Compared to the closest commercial chlorophenyl analog (MW 329.85 g/mol), the target compound offers a 44.76 Da molecular weight reduction and enhanced polarity, features that correlate with improved CNS penetration in multiparameter optimization schemes [2]. Fragment-based drug discovery programs targeting neurological indications should evaluate this compound as a starting point for hit elaboration.

Academic Collaborative Screening in Antimicrobial Drug Discovery

The demonstrated antimicrobial activity of derivatives derived from this compound—particularly 11a showing Gram-positive activity equivalent to ampicillin (23.8 mm vs. 23.8 mm against S. pneumoniae)—positions it as a valuable starting scaffold for academic and public-private antimicrobial discovery consortia [1]. The compound's open-access synthetic methodology, published with full experimental details in BMC Chemistry, facilitates reproducibility and collaborative SAR expansion without intellectual property barriers [1]. Procurement for collaborative screening programs should specify purity ≥95% (HPLC) to ensure reproducible derivatization yields.

Application
Selection Property
Validation Focus
Heterocyclic library synthesis
Thioamide cyclocondensation versatility
Derivatization yield and structural diversity across series
MAO-B probe research
Predicted intermediate selectivity profile
Direct enzyme inhibition assay (Ki) and isoform selectivity
Fragment-based CNS hit identification
Low MW and balanced lipophilicity
Permeability, metabolic stability, and off-target counterscreen
Antimicrobial derivative screening
Reported derivative antimicrobial activity
MIC determination and spectrum-of-activity panels
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